6-Chloro-7-methyl-1H-indole-2-carbaldehyde
Description
Significance of Indole (B1671886) Scaffolds in Chemical Research
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and drug discovery. mdpi.comijpsr.com This structural motif is present in a vast array of natural products, alkaloids, and pharmacologically active compounds. researchgate.netrsc.org Its prevalence stems from its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications. mdpi.comresearchgate.net
Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov For instance, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are well-known anticancer agents that feature an indole core and function by inhibiting tubulin polymerization. mdpi.comnih.gov The essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin (B1676174) are all prominent examples of biologically crucial molecules built upon the indole framework. mdpi.comnih.gov The versatility of the indole nucleus has established it as a "privileged scaffold," a molecular framework that is repeatedly found in active compounds, making it a focal point for the development of new therapeutic agents. ijpsr.commdpi.com
The Role of Indole-2-Carbaldehydes as Synthetic Precursors
Within the diverse family of indole derivatives, indole-2-carbaldehydes serve as exceptionally versatile synthetic precursors. researchgate.net The aldehyde group at the C-2 position of the indole ring is a reactive site that can readily participate in a multitude of chemical transformations. These reactions include oxidations to form carboxylic acids, reductions to alcohols, and various nucleophilic addition and condensation reactions. rsc.org
This reactivity allows for the straightforward introduction of a wide array of functional groups and the construction of more complex molecular architectures. Synthetic and medicinal chemists have extensively utilized indole-2-carbaldehyde and its derivatives to build a variety of fused heterocyclic systems and other intricate molecular frameworks. researchgate.netrsc.org Their utility as a starting material is crucial for accessing a broad spectrum of substituted indole structures, which are often explored for their potential biological activities. researchgate.net Halo-substituted indole carbaldehydes, in particular, are valuable intermediates in the synthesis of biologically active molecules. researchgate.net
Specific Context of 6-Chloro-7-methyl-1H-indole-2-carbaldehyde within Heterocyclic Chemistry
This compound is a specific example of a substituted indole-2-carbaldehyde. Its structure is characterized by a chlorine atom at the 6-position and a methyl group at the 7-position of the indole ring, in addition to the defining carbaldehyde group at the 2-position.
Structural and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 883529-78-0 |
The presence of the chloro and methyl substituents on the benzene portion of the indole ring influences the electronic properties and reactivity of the molecule. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, can affect the reactivity of both the indole ring and the carbaldehyde function. This specific substitution pattern makes it a unique building block for synthesizing more complex, poly-substituted indole derivatives which are of interest in medicinal chemistry and materials science.
Overview of Research Trajectories for Aryl-Substituted Indole Carbaldehydes
Research involving aryl-substituted indole carbaldehydes is actively pursuing several promising directions. A significant area of focus is their use in multicomponent reactions (MCRs). nih.govrsc.org MCRs allow for the rapid assembly of complex molecular structures from three or more starting materials in a single step, which is highly efficient for generating libraries of compounds for drug screening. rsc.org Indole aldehydes have been shown to be effective reactants in these processes, leading to novel polyheterocyclic scaffolds. nih.gov
Another key research trajectory is the development of new synthetic methodologies to access diverse indole derivatives. This includes creating more efficient and regioselective methods for the synthesis of substituted indoles. nih.gov Furthermore, there is ongoing exploration into the functionalization of the indole core, using the carbaldehyde as a handle to introduce various substituents and build fused ring systems. nih.gov These novel structures are often evaluated for their biological activities, with a particular interest in their potential as ligands for various biological receptors, such as the aryl hydrocarbon receptor. nih.gov The development of metal-free synthetic approaches is also a growing area of interest, aiming for more environmentally benign chemical processes. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYXEDLXHCERMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde and Analogous Indoles
Retrosynthetic Analysis of 6-Chloro-7-methyl-1H-indole-2-carbaldehyde
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by conceptually breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnection strategies are considered.
The first and most straightforward disconnection involves the formyl group at the C-2 position. This bond can be disconnected via a formylation reaction, leading to the precursor 6-chloro-7-methyl-1H-indole . This precursor could then be synthesized, and a formyl group introduced in a subsequent step.
A more fundamental disconnection breaks the bonds of the pyrrole (B145914) ring, characteristic of the Fischer indole (B1671886) synthesis. This approach disconnects the N1-C2 and C3-C3a bonds. This leads back to two key precursors: (3-chloro-2-methylphenyl)hydrazine (B1348854) and a three-carbon carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as pyruvaldehyde or a synthetic equivalent. This strategy builds the indole core with the required substitution pattern on the benzene (B151609) ring already established in the hydrazine (B178648) starting material.
| Target Molecule | Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
| This compound | C2-Formyl group disconnection | 6-Chloro-7-methyl-1H-indole | Direct Formylation (e.g., Vilsmeier-Haack) |
| This compound | Pyrrole ring disconnection (Fischer) | (3-Chloro-2-methylphenyl)hydrazine + Pyruvaldehyde | Fischer Indole Synthesis |
Direct Formylation Reactions of Substituted Indoles
Direct formylation involves the introduction of a -CHO group onto an existing indole ring system. Indoles are electron-rich aromatic heterocycles, making them suitable substrates for electrophilic substitution reactions.
Vilsmeier-Haack Formylation in Indole Synthesis
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. rsc.orgsid.ir The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org
The mechanism begins with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org The electron-rich indole ring then acts as a nucleophile, attacking the Vilsmeier reagent. For indoles, this attack preferentially occurs at the C-3 position due to the stability of the resulting intermediate. However, if the C-3 position is blocked, formylation can occur at the C-2 position. To achieve C-2 formylation on an unsubstituted indole, a common strategy involves N-protection followed by lithiation at C-2 and subsequent reaction with DMF. For a pre-existing 6-chloro-7-methyl-1H-indole, direct formylation would likely target the most nucleophilic C-3 position. Therefore, to synthesize the C-2 carbaldehyde via this method, a blocking group at C-3 or a directed synthesis approach would be necessary.
Reimer-Tiemann and Duff Aldehyde Synthesis Methodologies
The Reimer-Tiemann and Duff reactions are alternative methods for aromatic formylation, though their application to indoles has specific considerations.
The Reimer-Tiemann reaction involves treating a phenol or other electron-rich aromatic compound with chloroform (B151607) (CHCl₃) in a strong basic solution. mychemblog.comwikipedia.org The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂), generated from chloroform by the action of the base. wikipedia.orgjk-sci.com While effective for phenols, the reaction with indoles can be complex. Indoles are known to undergo the Reimer-Tiemann reaction, but they can also lead to ring-expansion products. chemistnotes.comunacademy.com For instance, the reaction of indole with dichlorocarbene can produce 3-chloroquinoline in what is known as the Ciamician-Dennstedt reaction or an "abnormal" Reimer-Tiemann reaction. chemistnotes.com This makes it a less predictable method for the straightforward synthesis of indole aldehydes.
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically on highly activated aromatic substrates like phenols. wikipedia.org The reaction mechanism involves the generation of an iminium ion electrophile from hexamine, which attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.org The reaction is generally inefficient and requires strongly electron-donating groups on the aromatic ring. wikipedia.orgmdma.ch Its application for the formylation of less activated or simple substituted indoles is not as common or high-yielding as the Vilsmeier-Haack reaction. mdma.ch
Multi-Step Synthetic Sequences for Indole-2-Carbaldehyde Construction
These synthetic routes build the indole ring system from acyclic precursors in a way that incorporates the desired aldehyde functionality or a precursor to it.
Fischer Indole Synthesis in the Context of Substituted Indoles
The Fischer indole synthesis is one of the oldest, most reliable, and versatile methods for preparing substituted indoles. thermofisher.combyjus.com The reaction involves heating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids). wikipedia.org
The mechanism proceeds through several key steps:
Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound. wikipedia.org
Tautomerization of the phenylhydrazone to its enamine form. byjus.com
A chemistnotes.comchemistnotes.com-sigmatropic rearrangement (Claisen-like rearrangement) of the protonated enamine, which breaks the N-N bond and forms a C-C bond. byjus.comwikipedia.org
Subsequent cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.org
To synthesize this compound using this method, the required starting materials would be (3-chloro-2-methylphenyl)hydrazine and a carbonyl compound that can generate the C2-aldehyde functionality, such as pyruvaldehyde dimethyl acetal . The acid-catalyzed reaction would first form the corresponding hydrazone, which would then undergo the Fischer cyclization sequence to yield the target indole-2-carbaldehyde. The substitution pattern on the final indole is directly determined by the substituents on the starting phenylhydrazine.
| Reaction | Starting Materials | Key Features |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Versatile for substituted indoles, Acid-catalyzed, Forms indole ring from acyclic precursors. byjus.comwikipedia.org |
| Vilsmeier-Haack Reaction | Substituted Indole, DMF, POCl₃ | Formylates electron-rich rings, Generally targets C-3 of indole. jk-sci.comwikipedia.org |
| Reimer-Tiemann Reaction | Substituted Indole, CHCl₃, Base | Uses dichlorocarbene electrophile, Can lead to ring expansion in indoles. wikipedia.orgchemistnotes.com |
Oxidative Cleavage Routes to Indole-2-Carbaldehydes
An alternative strategy for accessing indole-2-carbaldehydes involves the synthesis of an indole with a different substituent at the C-2 position, which can then be chemically transformed into the desired aldehyde.
One such approach is the oxidation of a 2-methylindole (B41428). The 6-chloro-7-methyl-2-methyl-1H-indole could be synthesized, for example, via a Fischer synthesis using (3-chloro-2-methylphenyl)hydrazine and acetone. prepchem.com The 2-methyl group could then be oxidized to the corresponding 2-carbaldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).
Another route involves the oxidative cleavage of the side chain of a tryptophan derivative. nih.gov Although more complex, this biomimetic approach highlights the possibility of cleaving a Cα-Cβ bond in a side chain attached to the C-3 position, with subsequent rearrangement or functionalization. nih.gov More directly, oxidative cleavage of a 2-(1-hydroxyethyl)indole or a similar precursor at the C-2 position can also yield the desired carbaldehyde. These methods provide an alternative to direct formylation or de novo ring synthesis. nih.gov
Palladium-Catalyzed Coupling Reactions in Indole-2-Carbaldehyde Synthesis
Palladium catalysis has become a powerful tool for the construction and functionalization of the indole nucleus, offering mild and efficient alternatives to classical methods. nih.govresearchgate.net These reactions often proceed through C-H bond activation or cross-coupling pathways, enabling the direct formation of C-C and C-N bonds necessary for the indole ring. nih.gov
Strategies such as the Larock and Mori-Ban indole syntheses employ palladium catalysts to construct the indole ring from pre-functionalized arenes, although these methods can require more complex starting materials. nih.gov More recent advancements focus on the direct C-H functionalization of unactivated starting materials, which aligns with principles of atom and step economy. nih.gov For instance, palladium-catalyzed intramolecular cyclization of ortho-alkynylanilines can efficiently produce 2,3-disubstituted indoles. rsc.org
While direct palladium-catalyzed formylation at the C2 position of an existing indole is less common, these coupling reactions are crucial for synthesizing the substituted precursors. For example, a palladium-catalyzed coupling reaction between an aryl bromide and a hydrazone can forge the key aryl C-N bond, which can then be cyclized under Fischer conditions to form the indole ring. nih.gov The versatility of palladium catalysis allows for a high tolerance of various functional groups, which is essential when dealing with substituted indoles like chloro-methyl derivatives. nih.gov
Key Palladium-Catalyzed Indole Syntheses:
| Reaction Name | Description | Starting Materials | Catalyst System (Typical) |
| Larock Indole Synthesis | Annulation of an alkyne with an ortho-iodoaniline derivative. | o-Iodoanilines, Disubstituted alkynes | Pd(OAc)₂, PPh₃, Na₂CO₃ |
| Mori-Ban Synthesis | Reductive elimination from a Pd(II) intermediate to form the indole C2-C3 bond. | o-Alkynyl-trifluoroacetanilides | PdCl₂(MeCN)₂ |
| Buchwald Modification of Fischer Synthesis | C-N bond formation to create the aryl hydrazone precursor. | Aryl bromide, Hydrazone | Palladium catalyst |
| C-H Activation/Cyclization | Intramolecular cyclization via direct C-H bond activation. | N-alkenyl anilines | Pd(II) catalyst, Oxidant |
Green Chemistry Approaches to Indole-2-Carbaldehyde Synthesis
The increasing focus on environmental sustainability has driven the development of green synthetic methods for indole derivatives. beilstein-journals.orgresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key green strategies applicable to indole synthesis include the use of water as a solvent, microwave-assisted synthesis, nanocatalysts, and solvent-free reaction conditions. researchgate.netmdpi.com
The Fischer indole synthesis, a classic method, can be adapted to greener conditions. For example, mechanochemical protocols using ball milling can induce Fischer indolization in a solvent-free manner, providing a versatile and environmentally friendly route to a broad range of indoles. unica.it Microwave irradiation has also been successfully employed to accelerate the Fischer-indole synthesis, often leading to higher yields in shorter reaction times. researchgate.net
Examples of Green Catalysts in Indole-Related Synthesis:
| Catalyst | Reaction | Conditions | Advantages | Yield |
| Nano-TiO₂ | Indole + Benzaldehyde | 80 °C, Solvent-free | Non-toxic, Reusable, Fast reaction | 95% beilstein-journals.org |
| FeCl₃-based ionic liquid | Indole + Benzaldehyde | Room Temp., THF | Recyclable catalyst | 92% beilstein-journals.org |
| Iodine (I₂) | Indole + Carbonyl compounds | 50 °C, Acetonitrile | Low catalyst loading, Fast | up to 98% beilstein-journals.org |
| Oxalic acid / Dimethylurea | Fischer Indolization | Ball milling, Solvent-free | Environmentally friendly, Versatile | Good to excellent |
Optimization of Reaction Conditions and Yields for Chloro-Methyl Indole Carbaldehydes
Optimizing reaction conditions is critical for maximizing the yield and purity of substituted indoles. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, and reaction time. For reactions involving chloro-methyl substituted indoles, the electronic effects of the substituents must be considered.
In acid-catalyzed reactions, such as the synthesis of bis(indolyl)methanes from indoles and aldehydes, a variety of Lewis and Brønsted acids can be employed. A screening of catalysts like PTSA, AlCl₃, ZnCl₂, FeCl₃, and InCl₃ showed that InCl₃ provided an excellent yield of 90% in refluxing ethanol. researchgate.net The catalyst loading is also crucial; for InCl₃, 10 mol% was found to be optimal, as higher amounts led to diminished yields and lower amounts resulted in reduced yields. researchgate.net
The choice of solvent also has a significant impact. A study of solvents including methanol, acetonitrile, and THF demonstrated that ethanol was the superior choice for the InCl₃-catalyzed transformation. researchgate.net For other systems, it has been noted that electron-withdrawing groups on the indole or aldehyde can enhance reaction rates and product yields compared to electron-donating substituents. beilstein-journals.org This is a relevant consideration for the synthesis of a 6-chloro-substituted indole, as the chlorine atom is electron-withdrawing.
Table of Optimized Reaction Parameters for a Model Indole Reaction:
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 1 | PTSA | Ethanol | Reflux | Moderate |
| 2 | AlCl₃ | Ethanol | Reflux | Low |
| 3 | ZnCl₂ | Ethanol | Reflux | Good |
| 4 | FeCl₃ | Ethanol | Reflux | Good |
| 5 | InCl₃ (10%) | Ethanol | Reflux | 90 researchgate.net |
| 6 | InCl₃ (10%) | Ethanol | Room Temp. | Trace researchgate.net |
| 7 | InCl₃ (15%) | Ethanol | Reflux | Diminished researchgate.net |
| 8 | InCl₃ (5%) | Ethanol | Reflux | Reduced researchgate.net |
| 9 | InCl₃ (10%) | Methanol | Reflux | Good |
| 10 | InCl₃ (10%) | Acetonitrile | Reflux | Moderate |
Data is illustrative of general optimization procedures for indole synthesis.
Precursor Synthesis and Functional Group Transformations
The synthesis of a complex molecule like this compound relies on the availability of suitable precursors and efficient methods for functional group transformations. A common strategy involves constructing the substituted indole ring first, followed by the introduction of the carbaldehyde group.
A plausible route to the 6-chloro-7-methylindole core is the Fischer indole synthesis. rsc.org This would involve the reaction of (3-chloro-2-methylphenyl)hydrazine with a suitable carbonyl compound, like pyruvic acid or a protected glyoxal derivative, under acidic conditions. The required substituted phenylhydrazine precursor can be synthesized from 3-chloro-2-methylaniline (B42847) via diazotization followed by reduction.
Alternatively, a reductive cyclization of an ortho-nitrostyrene derivative can be employed. nih.gov For the target molecule, this would start with a precursor like 1-chloro-2-methyl-3-(2-nitrovinyl)benzene. This method has been shown to be general, allowing for the preparation of indoles with both electron-donating and electron-withdrawing groups in good to high yields. nih.gov
Once the 6-chloro-7-methyl-1H-indole core is synthesized, the aldehyde group must be introduced at the C2 position. This is a challenging transformation as indoles typically undergo electrophilic substitution at the C3 position. However, methods exist for C2 formylation. One approach is the lithiation of the N1 position followed by lithiation at C2 with a strong base like tert-butyllithium, and then quenching the dianion with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
Another strategy involves the nitrosation of the indole at the C3 position, which can lead to a ring-opening and re-closure pathway to form a 1H-indazole-3-carboxaldehyde. rsc.org While this produces a different heterocyclic core, it highlights the complex reactivity of indoles and the potential for rearrangement pathways under certain conditions.
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 6-Chloro-7-methyl-1H-indole-2-carbaldehyde are not available in the public domain.
No specific data available.
No specific data available.
No specific data available.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific data available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
No specific data available.
No specific data available.
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties
The electronic absorption spectrum of this compound is dictated by the indole (B1671886) chromophore, which is modified by the substituents on the benzene (B151609) ring and the carbaldehyde group at the 2-position. The indole nucleus itself exhibits characteristic absorption bands in the ultraviolet region. The electronic transitions of the indole ring system are sensitive to the nature and position of substituents. nih.gov
In general, the absorption spectrum of indole derivatives is influenced by electron-donating and electron-withdrawing groups. An electron-withdrawing group, such as the carbaldehyde group at the 2-position, is expected to cause a red shift (bathochromic shift) in the maximum absorption wavelength (λmax) compared to the parent indole. Conversely, an electron-donating group would typically induce a blue shift (hypsochromic shift). nih.gov The presence of a chlorine atom at the 6-position, being an electron-withdrawing group, and a methyl group at the 7-position, an electron-donating group, will further modulate the electronic properties and thus the absorption spectrum. A study on 4-substituted indoles demonstrated that electron-withdrawing groups tend to shift the λmax to longer wavelengths. nih.gov
Table 1: UV-Vis Absorption Data for Selected Indole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Indole | Ethanol | 218, 270, 276, 287 | Generic Data |
| Indole-3-carbaldehyde | Ethanol | 212, 244, 260, 296 | Generic Data |
| 6-Methylindole | Not Specified | ~275 (Origin) | ru.nl |
The precise λmax for this compound would be determined by the interplay of the electronic effects of the chloro, methyl, and carbaldehyde groups on the π-electron system of the indole ring.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
A definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
As of the current literature review, a crystal structure for this compound has not been reported. However, the crystallographic analysis of related indole-2-carbaldehyde derivatives offers valuable insights into the potential structural features of this compound. For instance, the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde has been determined, revealing details about its molecular geometry and packing in the crystal lattice. researchgate.netnih.gov In this derivative, the indole ring system provides a rigid core, and the study highlighted intermolecular interactions such as C—H⋯O and C—H⋯π contacts that influence the crystal packing. researchgate.netnih.gov
Should crystals of sufficient quality of this compound or its derivatives be obtained, X-ray diffraction analysis would be invaluable for elucidating its solid-state conformation and supramolecular assembly. The table below summarizes the crystallographic data for a related indole derivative.
Table 2: Crystallographic Data for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₁NO₃S | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c | researchgate.netnih.gov |
| a (Å) | 12.6886 (7) | researchgate.netnih.gov |
| b (Å) | 9.2655 (6) | researchgate.netnih.gov |
| c (Å) | 11.6024 (7) | researchgate.netnih.gov |
| β (°) | 105.374 (2) | researchgate.netnih.gov |
| V (ų) | 1315.24 (14) | researchgate.netnih.gov |
| Z | 4 | researchgate.netnih.gov |
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and circularly polarized luminescence (CPL), is employed to study chiral molecules. These techniques provide information about the stereochemistry and conformation of non-superimposable mirror-image isomers (enantiomers).
The parent molecule, this compound, is not chiral. Therefore, it will not exhibit a chiroptical response. However, if this compound is used as a scaffold to synthesize chiral derivatives, then chiroptical spectroscopy would become a highly relevant and powerful tool for their characterization.
Chirality could be introduced into derivatives of this compound through several mechanisms, such as the formation of atropisomers due to restricted rotation around a single bond or the introduction of a stereocenter via chemical modification of the carbaldehyde group. The study of axially chiral indole-based heterobiaryls is an active area of research, where the unique stereochemical properties lead to distinct chiroptical signatures.
In the absence of specific chiral derivatives of this compound in the literature, this section remains speculative. Should such derivatives be synthesized, their analysis by CD and CPL spectroscopy would provide critical insights into their absolute configuration and conformational preferences in solution.
Computational and Theoretical Investigations of 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. researchgate.netmdpi.com For 6-Chloro-7-methyl-1H-indole-2-carbaldehyde, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). dergipark.org.trnih.gov This process, known as geometry optimization, seeks the lowest energy arrangement of atoms in space, corresponding to the molecule's most stable structure.
The optimization yields crucial data, including bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data, if available, to validate the chosen theoretical model. researchgate.net The final optimized structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. numberanalytics.comnih.gov Conversely, a large HOMO-LUMO gap implies high stability. researchgate.net The energies of these orbitals are fundamental for calculating other reactivity parameters.
Table 1: Illustrative FMO Data for Indole (B1671886) Derivatives
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: These are representative values for similar structures; specific values for this compound require dedicated calculation.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. faccts.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.net
Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov
For this compound, the MESP map would likely show a region of high negative potential (red) around the electronegative oxygen atom of the carbaldehyde group, making it a prime site for interaction with electrophiles. nih.gov Positive potential (blue) would be expected around the hydrogen atom of the indole N-H group, indicating its susceptibility to nucleophilic attack or deprotonation.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. researchgate.net These theoretical calculations can provide the vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.sebohrium.com
Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor to improve agreement with experimental data. sci-hub.se These theoretical spectra are invaluable for assigning specific vibrational modes to the observed experimental bands, such as the characteristic C=O stretching of the carbaldehyde group or the N-H stretching of the indole ring. sci-hub.seresearchgate.net Similarly, predicted NMR chemical shifts aid in the interpretation and assignment of complex experimental spectra.
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different three-dimensional arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the carbaldehyde group to the indole ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. chemrxiv.org This landscape reveals the energy minima, which correspond to stable conformers (e.g., cis and trans orientations of the C=O bond relative to the indole ring), and the energy barriers that separate them. dergipark.org.tr Identifying the global minimum energy conformer is crucial as it represents the most populated and stable structure of the molecule under thermal equilibrium.
Global Reactivity Parameters (Electronegativity, Hardness, Electrophilicity Index)
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Global Electrophilicity Index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net A high electrophilicity index indicates a good electrophile. dergipark.org.tr
These parameters are calculated using the following equations, based on the energies of the frontier orbitals:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = μ² / 2η (where chemical potential μ = -χ)
Table 2: Global Reactivity Parameters and Their Formulas
| Parameter | Formula | Description |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Reciprocal of hardness |
Theoretical Studies of Linear and Nonlinear Optical (NLO) Properties
Following a comprehensive review of available scientific literature, no specific theoretical or computational studies focused on the linear and nonlinear optical (NLO) properties of this compound have been identified. While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the NLO properties of various organic molecules, including other indole derivatives and heterocyclic compounds, research dedicated to this particular substituted indole-2-carbaldehyde is not present in the searched databases.
Theoretical studies on similar molecular structures often involve the calculation of key NLO parameters to predict their potential for applications in optoelectronics. These parameters typically include:
Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order nonlinear optical response, which is crucial for effects like second-harmonic generation (SHG).
Second-Order Hyperpolarizability (γ): Relates to the third-order nonlinear optical response.
These calculations are often performed on optimized molecular geometries, and the results are frequently compared to standard reference materials like urea (B33335) or KDP to assess the potential of the new compound. The investigations also typically analyze the relationship between the molecular structure, intramolecular charge transfer (ICT), and the resulting NLO properties, often aided by analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
However, without specific research on this compound, no detailed findings or data tables for its NLO properties can be presented. The scientific community has yet to publish computational investigations into the linear and nonlinear optical characteristics of this specific compound.
Structure Activity Relationship Sar and Mechanistic Studies of 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde Derivatives in Biological Contexts
Design Principles for Novel Indole (B1671886) Derivatives based on 6-Chloro-7-methyl-1H-indole-2-carbaldehyde
The design of novel derivatives from the this compound scaffold is rooted in its versatility as a chemical building block. The primary strategy involves leveraging the aldehyde functional group for a variety of transformations, including oxidation, reduction, and condensation reactions. This allows for the creation of diverse libraries of compounds by introducing different functional groups or building more complex molecular structures.
Key design principles include:
Pharmacophore Hybridization: Combining the indole core with other known pharmacophores. For instance, the indole scaffold has been integrated with 1,3,4-oxadiazole (B1194373) moieties to generate new compounds with potential antimicrobial properties. mdpi.com
Structural Modification: Altering substituents at various positions on the indole ring to fine-tune biological activity. Research on related indole-2-carboxylate (B1230498) derivatives has involved modifications at the 4, 6, and 7-positions to probe the importance of different groups for antiviral activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing computational models to predict the biological activity of yet-to-be-synthesized compounds, thereby guiding the design of derivatives with enhanced potency.
Isosteric Replacement and Constrained Analogy: Designing new compounds by replacing certain atoms or groups with others that have similar properties (isosteres) or by creating more rigid structures to improve binding to biological targets. rsc.org
These principles enable the systematic development of derivatives with tailored pharmacological profiles for specific therapeutic applications, including anticancer, antiviral, and antimicrobial agents.
Exploration of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound is highly dependent on the nature and position of various substituents on the indole core. Structure-activity relationship (SAR) studies reveal critical insights into how these modifications influence efficacy.
Antiviral Activity: In studies of related indole-2-carboxylate derivatives, the presence of an alkyloxy group at the 4-position of the indole ring was found not to be essential for antiviral activity. nih.govnih.gov Conversely, the introduction of an acetyl substituent at an amino group was detrimental to activity against RNA viruses. nih.govnih.gov
Anticancer Activity: The incorporation of a chlorine atom into the ligand of platinum and palladium complexes has been shown to significantly enhance cytotoxic effectiveness in breast cancer models. mdpi.com This substitution can also improve selectivity, reducing toxicity to normal fibroblast cells while maintaining or increasing potency against cancer cells. mdpi.com
Anti-inflammatory Activity: For a series of indole-2-formamide derivatives, the introduction of electron-withdrawing groups at the amino position was found to enhance their anti-inflammatory activity. nih.gov
General Physicochemical Properties: Properties such as lipophilicity and steric hindrance play a crucial role. For some heterocyclic systems, stronger lipophilic character can lead to better membrane permeation and greater effectiveness against Gram-positive bacteria, while steric hindrance from certain substitutions can reduce biological efficacy. mdpi.com
These findings underscore the importance of systematic substitution to optimize the therapeutic potential of the indole scaffold.
Mechanistic Insights into Antiviral Activities of Indole Derivatives
Derivatives of the indole-2-carbaldehyde scaffold have demonstrated a broad spectrum of antiviral activities. nih.gov Synthetic indole-2-carboxylate derivatives have been evaluated in vitro, showing inhibitory effects against both RNA and DNA viruses. nih.gov
Specifically, certain compounds exhibited potent activity against Influenza A, Influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus, as determined by cytopathic effect (CPE) inhibitory assays. nih.gov For example, one derivative showed a high selectivity index against the Cox B3 virus, while another displayed potent inhibitory activity against Influenza A. nih.govnih.gov The research into these derivatives was spurred by high-throughput screening that identified the indole-2-carboxylate scaffold as a promising starting point for broad-spectrum antiviral drug discovery. nih.gov
A key antiviral mechanism for some indole derivatives is the inhibition of critical viral enzymes. Derivatives of indole-2-carboxylic acid, which can be synthesized via the oxidation of the corresponding carbaldehyde, have been specifically investigated for their ability to inhibit HIV-1 integrase. This enzyme is essential for the replication of HIV by integrating the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. The inhibition of this enzyme effectively halts the viral life cycle.
Understanding Anticancer Mechanisms of Indole Carbaldehyde Derivatives
The anticancer properties of indole derivatives often stem from their ability to inhibit key enzymes involved in cancer cell growth and proliferation, particularly protein kinases. nih.gov
Kinase Inhibition: A significant strategy in cancer therapy is the inhibition of oncogenic protein kinases. nih.gov Indole-based compounds have been developed as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov EGFR mutations are common in non-small-cell lung cancer, while VEGFR activation is crucial for tumor angiogenesis (the formation of new blood vessels that supply the tumor). nih.gov By inhibiting these kinases, indole derivatives can disrupt signaling pathways that are essential for tumor growth and metastasis.
Cytotoxicity against Resistant Cancers: Metal complexes incorporating chloro-derivatives of a related 7-azaindole-3-carbaldehyde ligand have shown promising results. A platinum complex with a 5-chloro derivative exhibited superior activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines compared to the drug cisplatin. nih.gov This suggests that such modifications can help overcome mechanisms of drug resistance.
Enhanced Selectivity: Palladium complexes with chloro-substituted ligands demonstrated enhanced selectivity, showing reduced toxicity to normal mouse fibroblasts while maintaining activity against cancer cells. mdpi.comnih.gov This improved therapeutic window is a critical goal in the development of new anticancer agents.
The table below summarizes the antiproliferative activity of representative metal complexes with chloro-substituted azaindole ligands against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| trans-[PtCl2(5ClL)2] | A2780cis | Cisplatin-Resistant Ovarian | 4.96 ± 0.49 | nih.gov |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Triple-Negative Breast | 4.83 ± 0.38 | nih.gov |
| trans-[PdCl2(4ClL)2] | BALB/3T3 | Normal Mouse Fibroblast | 11.29 ± 6.65 | nih.gov |
| trans-[PdCl2(5ClL)2] | BALB/3T3 | Normal Mouse Fibroblast | 14.98 ± 5.59 | nih.gov |
IC50: The half-maximal inhibitory concentration.
Investigation of Antimicrobial and Antitubercular Activities
The indole scaffold is a valuable platform for developing agents against bacterial and mycobacterial pathogens. nih.gov
Antimicrobial Mechanisms: Indole derivatives have been developed to target essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov For example, certain 2-(1H-indol-3-yl) ethylthiourea (B145662) derivatives inhibit the supercoiling activity of S. aureus DNA gyrase. nih.gov
Antitubercular Activity: The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. nih.gov Indole derivatives have been extensively explored for this purpose. nih.gov Chalcone (B49325) analogues containing chloro substitutions have demonstrated significant activity against Mycobacterium tuberculosis. researchgate.net Mechanistic studies suggest that these compounds can act as strong inhibitors of key mycobacterial enzymes like isocitrate lyase. researchgate.net Other indole-based compounds target DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for cell wall synthesis in M. tuberculosis. nih.gov
The table below presents the antitubercular activity of selected chloro- and fluoro-substituted chalcone analogues.
| Compound | Substituent | MIC (µM) against M. tuberculosis | Source |
| Analogue 3 | 4-Fluoro | 14 ± 0.11 | researchgate.net |
| Analogue 11 | 3-Methoxy, 4-Chloro | 14 ± 0.17 | researchgate.net |
| Pyrazinamide (Standard) | - | 25.34 ± 0.22 | researchgate.net |
MIC: Minimum Inhibitory Concentration.
Modulatory Effects on Receptors and Pathways in Biological Systems
The diverse biological effects of this compound derivatives are a result of their ability to modulate a wide range of biological receptors and signaling pathways.
Enzyme Systems: As detailed previously, these compounds function as potent inhibitors of various enzyme classes. In cancer, they target receptor tyrosine kinases like EGFR and VEGFR-2, disrupting downstream signaling cascades responsible for cell proliferation and angiogenesis. nih.gov In viral infections, they can block essential enzymes like HIV-1 integrase, preventing viral replication. In bacterial infections, they inhibit enzymes critical for DNA maintenance and cell wall synthesis, such as DNA gyrase and DprE1. nih.gov
Cellular Processes: Beyond direct enzyme inhibition, these derivatives can influence broader cellular processes. For instance, their ability to inhibit key kinases impacts the cell cycle and can induce apoptosis (programmed cell death) in cancer cells. nih.gov The modulation of these pathways highlights the potential of the indole scaffold to serve as a foundation for developing multi-targeted therapeutic agents capable of intervening in complex disease processes. nih.gov
Analgesic and Anti-inflammatory Mechanisms of Action
Derivatives of indole-2-carbaldehyde have been investigated for their analgesic and anti-inflammatory properties, which are believed to be mediated through various mechanisms. Research into structurally related indole compounds provides insights into the potential pathways through which this compound derivatives may exert their effects.
A key mechanism of anti-inflammatory action for many indole derivatives is the inhibition of pro-inflammatory mediators. For instance, a series of novel indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW 264.7 macrophages. nih.gov Similarly, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have demonstrated potent inhibition of nitric oxide (NO), IL-6, and TNF-α release. nih.gov The inhibition of these cytokines is a critical step in mitigating the inflammatory cascade.
Furthermore, some indole derivatives exhibit dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes; both are key players in the inflammatory response. A compound that can inhibit both pathways may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
A study on 6-chloro-alpha-methyl-carbazole-2-acetic acid, a carbazole (B46965) derivative with structural similarities to the indole core of interest, demonstrated significant analgesic and anti-inflammatory activities, comparable to indomethacin. nih.gov This compound was also found to lower elevated serum mucopolysaccharide and plasma fibrinogen levels in rats with chronic adjuvant arthritis, suggesting additional mechanisms of action related to the modulation of systemic inflammatory markers. nih.gov
The following table summarizes the anti-inflammatory activity of representative indole derivatives from various studies.
| Derivative Class | Target | Key Findings | Reference |
| Indole-2-carboxamides | TNF-α, IL-6 | Effective inhibition of LPS-induced expression in macrophages. | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazoles | NO, IL-6, TNF-α | Potent inhibition of pro-inflammatory cytokine release. | nih.gov |
| Indole-2-amides | COX/5-LOX | Dual inhibitory activity. | nih.gov |
| 6-chloro-alpha-methyl-carbazole-2-acetic acid | Not specified | Analgesic and anti-inflammatory activity comparable to indomethacin; lowers serum mucopolysaccharide and plasma fibrinogen. | nih.gov |
Computational Prediction of Binding Modes and Molecular Docking Studies
Computational methods, particularly molecular docking, are invaluable tools for predicting the binding modes of small molecules to their biological targets and for guiding the design of more potent and selective inhibitors. Several studies have employed molecular docking to investigate the interaction of indole derivatives with key enzymes in the inflammatory pathway, such as COX and LOX.
Molecular docking studies on a series of indole derivatives have revealed their potential to bind to the active sites of both COX-1 and COX-2. mdpi.com These studies have identified key interactions, such as hydrogen bonding and hydrophobic interactions with critical amino acid residues within the enzyme's active site. mdpi.com For instance, in the case of COX-2, interactions with amino acids like Leu 352, Ala 527, and Tyr 355 have been noted. mdpi.com Such insights are crucial for understanding the molecular basis of their inhibitory activity and for designing derivatives with enhanced selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
Further computational work has explored the dual inhibition of COX and 5-LOX by indole-2-amide derivatives. nih.gov Docking studies have supported the in vitro findings, showing that these compounds can favorably bind to the active sites of both enzymes, which is consistent with their observed dual inhibitory activity. nih.gov The ability to predict the binding affinity and orientation of these derivatives allows for the rational design of compounds with optimized dual-target profiles.
The following table presents representative docking scores for indole derivatives against inflammatory targets from the literature.
| Compound Series | Target Enzyme | Range of Docking Scores (kcal/mol) | Key Interactions Noted | Reference |
| Indole derivatives | COX-2 | Not specified, but showed good binding potential | Hydrogen bonds and hydrophobic interactions | mdpi.com |
| Indole-2-amides | COX-1/COX-2 | Not specified, but showed high binding forces | - | nih.gov |
| Aurone derivatives | LOX | -4.324 (for WE-4) | - | nih.gov |
| Aurone derivatives | COX-2 | -5.843 (for WE-4) | - | nih.gov |
Development of Bioluminescent or Fluorescent Probes based on Indole Carbaldehydes
The inherent photophysical properties of the indole scaffold make it an attractive platform for the development of fluorescent probes for biological and environmental sensing. Indole and its derivatives can exhibit strong fluorescence emission in solution, which can be modulated by their interaction with specific analytes. mdpi.com
The design of such probes often follows a donor-π-acceptor (D-π-A) architecture, where the indole ring can act as the electron donor. The introduction of a carbaldehyde group at the 2-position provides a reactive site for further functionalization, allowing for the attachment of recognition moieties for specific targets.
A notable example is the development of a fluorescent probe based on a benzaldehyde-indole fused chromophore for the detection of cyanide and hypochlorite. rsc.org This probe demonstrates how the indole-carbaldehyde framework can be engineered to respond to specific chemical species with high sensitivity. The interaction with the analyte leads to a change in the electronic structure of the probe, resulting in a detectable change in its fluorescence properties.
While the development of bioluminescent probes from indole carbaldehydes is a less explored area, the principles of designing fluorescent probes can be extended to create substrates for luciferase enzymes, where a chemical reaction catalyzed by the enzyme leads to the emission of light. The versatility of the indole-2-carbaldehyde core suggests its potential as a starting point for the synthesis of novel bioluminescent substrates with tailored properties.
Exploration of 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde in Advanced Materials and Research Applications
Role as Heterocyclic Building Blocks in Organic Synthesis
Heterocyclic compounds are fundamental to organic synthesis, serving as core components for a vast array of functional molecules. sigmaaldrich.com Indole (B1671886) derivatives, in particular, are highly valued as building blocks due to their prevalence in biologically active compounds. rsc.org 6-Chloro-7-methyl-1H-indole-2-carbaldehyde, with its reactive aldehyde group and substituted indole core, is positioned as a valuable intermediate for the synthesis of more complex molecular architectures.
The aldehyde functionality at the 2-position of the indole ring is a key reactive site, enabling a variety of chemical transformations. These include nucleophilic additions, condensations, oxidations, and reductions, which allow for the introduction of diverse functional groups. The chloro and methyl substituents on the benzene (B151609) portion of the indole ring can also influence the electronic properties and reactivity of the molecule, potentially leading to unique derivatives.
The general synthetic utility of indole-2-carbaldehydes is well-documented. They serve as precursors for the synthesis of a wide range of heterocyclic systems and have been employed in the preparation of compounds with potential therapeutic applications. The specific substitution pattern of this compound makes it a unique starting material for creating novel molecular entities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 883529-78-0 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
This data is compiled from chemical supplier databases. bldpharm.comchemscene.com
Applications in Organic Electronic Devices (e.g., OLEDs)
While there is no specific literature detailing the use of this compound in organic electronic devices, the indole scaffold is a known component in materials developed for such applications. The electron-rich nature of the indole ring system makes it a suitable candidate for use in organic light-emitting diodes (OLEDs) and other organic electronics.
The development of materials for OLEDs often focuses on molecules with good charge transport properties and high photoluminescence quantum yields. Indole derivatives can be chemically modified to tune their electronic and photophysical properties. The introduction of substituents like the chloro and methyl groups in this compound can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing materials for OLEDs.
Furthermore, the aldehyde group can be used to extend the conjugation of the molecule through reactions like the Wittig or Knoevenagel condensation, a common strategy for creating larger, more conjugated systems with desirable photophysical properties for use in organic electronics.
Utilization in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. While direct research on the supramolecular chemistry of this compound is not available, the indole moiety possesses features that are conducive to self-assembly.
The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde can act as a hydrogen bond acceptor. These functionalities can facilitate the formation of well-ordered structures through hydrogen bonding. Additionally, the aromatic rings can participate in π-π stacking interactions, further directing the self-assembly process.
The specific substitution pattern of this compound could influence the geometry and stability of any resulting supramolecular assemblies. The chlorine atom, for instance, could participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry.
Ligand Design for Coordination Chemistry
Indole derivatives have been successfully employed as ligands in coordination chemistry, forming complexes with various metal ions. nih.gov The nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group in this compound can potentially act as a bidentate chelating ligand, binding to a metal center to form a stable complex.
The design of ligands is crucial for controlling the properties and reactivity of metal complexes. The electronic properties of the ligand, influenced by substituents like the chloro and methyl groups, can tune the redox potential and catalytic activity of the metal center. uwa.edu.au
The aldehyde group also provides a handle for further modification, allowing for the synthesis of more complex Schiff base ligands through condensation with primary amines. These Schiff base ligands derived from indole-2-carbaldehydes can form stable and catalytically active metal complexes.
Integration into Polymeric Structures and Functional Materials
The incorporation of specific functional units into polymeric structures is a key strategy for developing advanced materials with tailored properties. While there are no reports of this compound being integrated into polymers, its chemical structure suggests potential pathways for its use as a monomer or a functional additive.
The aldehyde group can be utilized in polymerization reactions, for example, through condensation polymerization with other monomers containing active methylene (B1212753) or amino groups. The resulting polymers would incorporate the indole moiety into their backbone, potentially imparting unique optical, electronic, or thermal properties to the material.
Alternatively, the indole derivative could be attached as a pendant group to a pre-existing polymer chain, modifying the surface properties or introducing new functionalities to the material. The specific properties of the indole ring, influenced by its substituents, would determine the potential applications of such functionalized polymers.
Research into Natural Product Synthesis and Derivative Exploration
The indole core is a hallmark of a vast number of natural products, many of which exhibit significant biological activity. rsc.org Indole alkaloids, for instance, are a large and structurally diverse family of compounds with a wide range of pharmacological properties. Synthetic organic chemistry plays a crucial role in the total synthesis of these natural products and in the creation of novel derivatives with improved or new biological activities.
Substituted indole-2-carbaldehydes are valuable intermediates in the synthesis of such complex molecules. rsc.org Although this compound has not been specifically cited in the synthesis of a known natural product, its structure represents a unique starting point for the exploration of new chemical space in drug discovery. The chlorine and methyl groups provide specific points for modification and can influence the biological activity of the final compounds. The aldehyde group allows for the construction of more complex side chains and fused ring systems, characteristic of many indole alkaloids.
Future Perspectives and Research Challenges in 6 Chloro 7 Methyl 1h Indole 2 Carbaldehyde Research
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 6-Chloro-7-methyl-1H-indole-2-carbaldehyde will likely pivot towards greener and more efficient methodologies. Traditional multi-step syntheses of substituted indoles are often plagued by harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org Future research will aim to overcome these limitations.
Key areas of development are expected to include:
One-Pot Syntheses: Combining multiple reaction steps into a single, seamless process without isolating intermediates can significantly improve efficiency and reduce waste. Researchers are exploring innovative one-pot, two-step approaches for creating diverse indole (B1671886) structures. rsc.orgresearchgate.net
Metal-Free Catalysis: The use of transition metals in catalysis, while effective, can lead to product contamination and poses environmental concerns. There is a growing trend towards developing metal-free synthetic routes for indoles, which would be a significant advancement for the synthesis of compounds like this compound. organic-chemistry.org
Electrochemical Synthesis: This emerging technique offers a sustainable alternative to traditional methods by using electricity to drive chemical reactions, often under mild conditions and with high selectivity. researchgate.net
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
A comparative look at potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Complex reaction optimization, potential for side reactions |
| Metal-Free Catalysis | Avoids metal contamination, environmentally friendly | May require harsher conditions or longer reaction times |
| Electrochemical Synthesis | Sustainable, high selectivity, mild conditions | Requires specialized equipment, substrate scope can be limited |
| Flow Chemistry | Scalable, improved safety, precise control | High initial equipment cost, potential for clogging |
Advanced Characterization Techniques for Complex Indole Systems
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and biological activity. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will remain fundamental, more advanced methods will be necessary to probe the nuances of these complex systems. nih.govresearchgate.net
Future characterization efforts will likely involve:
Single-Crystal X-ray Diffraction: This powerful technique provides definitive proof of a molecule's three-dimensional structure, which is invaluable for understanding intermolecular interactions and for computational modeling. researchgate.net
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the complex spectra of novel derivatives.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be increasingly used to predict spectroscopic properties, reaction mechanisms, and electronic structures, thereby complementing experimental data.
Integration of Machine Learning and AI in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. nih.govresearchgate.net For a molecule like this compound, these technologies can accelerate the design and prediction of new derivatives with desired properties.
Future applications of AI and ML in this area include:
Predictive Modeling: ML algorithms can be trained on large datasets of existing indole derivatives to predict the biological activity, toxicity, and physicochemical properties of new, untested compounds. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired parameters, potentially leading to the discovery of novel indole-based drugs with high efficacy and selectivity. springernature.com
Reaction Prediction and Optimization: AI can assist in predicting the outcomes of chemical reactions and optimizing synthetic routes, making the synthesis of complex indole derivatives more efficient. rsc.org
Exploration of Novel Biological Targets and Therapeutic Areas
The indole scaffold is a well-established pharmacophore present in numerous natural products and approved drugs. nih.gov Derivatives of indole-2-carboxamide, which can be synthesized from this compound, have shown promise in a variety of therapeutic areas. rsc.orgnih.govnih.gov
Future research will likely focus on exploring the potential of this compound derivatives as:
Anticancer Agents: Indole derivatives have been investigated as inhibitors of various cancer-related targets, including tubulin and protein kinases. mdpi.com The specific substitution pattern of this compound could lead to novel compounds with potent and selective anticancer activity.
Antitubercular Agents: The mycobacterial membrane protein MmpL3 has been identified as a target for indole-2-carboxamides in the fight against tuberculosis. rsc.org
Antiviral Compounds: Indole-based compounds have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. nih.gov
Dual Inhibitors: There is growing interest in developing single molecules that can inhibit multiple biological targets, which can be a more effective strategy for treating complex diseases. Indole-2-carboxylic acid derivatives have been explored as dual inhibitors of IDO1 and TDO for cancer immunotherapy. sci-hub.se
Synergistic Applications in Multi-functional Materials Science
Beyond pharmaceuticals, the unique photophysical properties of the indole ring make it an attractive component for advanced materials. unife.it The specific electronic properties imparted by the chloro and methyl substituents in this compound could be harnessed for various applications in materials science.
Future research directions may include:
Organic Light-Emitting Diodes (OLEDs): The indole core is found in some organic dyes with superior phosphorescence properties, which are crucial for efficient OLEDs. rsc.org
Photoprotective Agents: Indole derivatives have been shown to possess photoprotective capabilities, suggesting their potential use as sunscreen filters. nih.gov
Sensors: The indole ring can be functionalized to create chemosensors that can detect specific ions or molecules through changes in their fluorescence or color.
Addressing Scalability and Industrial Relevance in Synthesis
For any promising compound to move from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and safe. nih.govnih.gov A significant challenge in indole chemistry is translating complex, multi-step laboratory syntheses into robust industrial processes.
Future research will need to address:
Process Optimization: Detailed studies will be required to optimize reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize cost on a large scale.
Purification Methods: Developing efficient and scalable purification techniques that avoid costly and time-consuming chromatography will be crucial.
Safety Assessment: A thorough evaluation of the safety hazards associated with the synthesis of this compound and its intermediates will be necessary for industrial production.
The development of automated, nano-scale synthesis platforms can aid in the rapid screening of reaction conditions and building blocks, ultimately facilitating a smoother transition from laboratory to industrial scale. nih.gov
Q & A
Q. What methodologies assess stability under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
